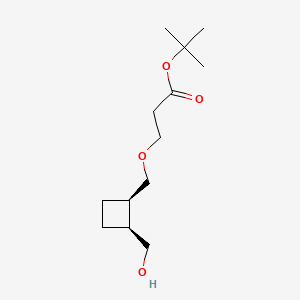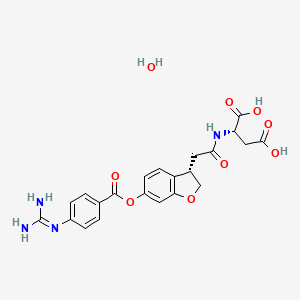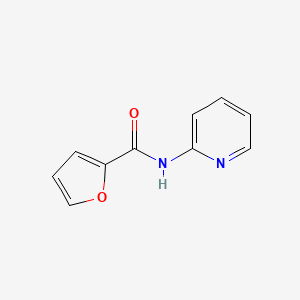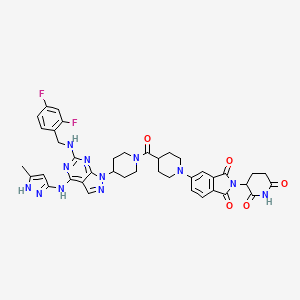
tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” is a synthetic organic compound that belongs to the class of cyclobutyl derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxymethyl group: This step may involve selective functionalization of the cyclobutyl ring.
Attachment of the propanoate moiety: This can be done through esterification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield cyclobutyl carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, “rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” can be used as an intermediate for the preparation of more complex molecules.
Biology
Medicine
In medicinal chemistry, derivatives of cyclobutyl compounds are often explored for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In materials science, the unique structural features of cyclobutyl derivatives can be exploited for the design of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of “rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-((cyclobutyl)methoxy)propanoate
- tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclopropyl)methoxy)propanoate
- tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)methoxy)propanoate
Uniqueness
“rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” is unique due to the specific configuration of its cyclobutyl ring and the presence of both hydroxymethyl and propanoate groups. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C13H24O4 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl 3-[[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methoxy]propanoate |
InChI |
InChI=1S/C13H24O4/c1-13(2,3)17-12(15)6-7-16-9-11-5-4-10(11)8-14/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
Clave InChI |
QNFZNUMUGUZMES-MNOVXSKESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CCOC[C@@H]1CC[C@@H]1CO |
SMILES canónico |
CC(C)(C)OC(=O)CCOCC1CCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)




![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)




